Z-Lys(Z)-Ser-OH
Z-Lys(Z)-Ser-OH
Brand Name:
Vulcanchem
CAS No.:
106326-29-8
VCID:
VC20835090
InChI:
InChI=1S/C25H31N3O8/c29-15-21(23(31)32)27-22(30)20(28-25(34)36-17-19-11-5-2-6-12-19)13-7-8-14-26-24(33)35-16-18-9-3-1-4-10-18/h1-6,9-12,20-21,29H,7-8,13-17H2,(H,26,33)(H,27,30)(H,28,34)(H,31,32)/t20-,21-/m0/s1
SMILES:
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NC(CO)C(=O)O)NC(=O)OCC2=CC=CC=C2
Molecular Formula:
C25H31N3O8
Molecular Weight:
501.5 g/mol
Z-Lys(Z)-Ser-OH
CAS No.: 106326-29-8
Cat. No.: VC20835090
Molecular Formula: C25H31N3O8
Molecular Weight: 501.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106326-29-8 |
|---|---|
| Molecular Formula | C25H31N3O8 |
| Molecular Weight | 501.5 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyl]amino]-3-hydroxypropanoic acid |
| Standard InChI | InChI=1S/C25H31N3O8/c29-15-21(23(31)32)27-22(30)20(28-25(34)36-17-19-11-5-2-6-12-19)13-7-8-14-26-24(33)35-16-18-9-3-1-4-10-18/h1-6,9-12,20-21,29H,7-8,13-17H2,(H,26,33)(H,27,30)(H,28,34)(H,31,32)/t20-,21-/m0/s1 |
| Standard InChI Key | GWTZMIJUPBOPKG-SFTDATJTSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
| SMILES | C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NC(CO)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NC(CO)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator